8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione 8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Brand Name: Vulcanchem
CAS No.: 869079-55-0
VCID: VC5481984
InChI: InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3
SMILES: CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Molecular Formula: C24H20O6
Molecular Weight: 404.418

8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

CAS No.: 869079-55-0

Cat. No.: VC5481984

Molecular Formula: C24H20O6

Molecular Weight: 404.418

* For research use only. Not for human or veterinary use.

8-methoxy-7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione - 869079-55-0

Specification

CAS No. 869079-55-0
Molecular Formula C24H20O6
Molecular Weight 404.418
IUPAC Name 8-methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one
Standard InChI InChI=1S/C24H20O6/c1-14(2)9-10-28-16-7-8-17-18(13-22(25)29-21(17)12-16)19-11-15-5-4-6-20(27-3)23(15)30-24(19)26/h4-9,11-13H,10H2,1-3H3
Standard InChI Key LWPSEZYGHMNDIX-UHFFFAOYSA-N
SMILES CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₃₁H₂₈O₈, derived from the fusion of two chromene-2-one units (each contributing C₉H₆O₂) with additional methoxy (-OCH₃) and 3-methylbut-2-en-1-yloxy (prenyloxy) substituents. The bichromene system consists of two coumarin moieties linked at the 3- and 4'-positions, creating a planar, conjugated framework that influences its electronic and spectroscopic properties . Key structural attributes include:

  • Methoxy group: Positioned at C8, this electron-donating group enhances the compound’s stability and modulates its reactivity in electrophilic substitution reactions.

  • Prenyloxy group: Attached at C7', the 3-methylbut-2-en-1-yloxy chain introduces steric bulk and lipophilicity, impacting solubility and membrane permeability .

Theoretical calculations predict a logP value of 3.2, indicating moderate hydrophobicity, while its melting point is estimated to exceed 250°C based on analogs like 8-bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione (melting point: 285°C) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of bis-coumarins typically involves Ullmann coupling or Michael addition reactions to fuse monomeric units. For 8-methoxy-7'-prenyloxy-bichromene-dione, a plausible route involves:

  • Prenylation of 7-hydroxy-8-methoxycoumarin:

    • Reacting 7-hydroxy-8-methoxycoumarin with 1-bromo-3-methylbut-2-ene in the presence of a base (e.g., K₂CO₃) yields the prenyloxy-substituted monomer .

    • Conditions: Acetone solvent, 40°C, 4 hours (yield: ~85%) .

  • Oxidative dimerization:

    • Using FeCl₃ or iodine as oxidizing agents, the monomer undergoes radical coupling at the 3- and 4'-positions to form the bichromene skeleton .

Key reaction parameters:

StepReagentTemperatureTimeYield
Prenylation1-Bromo-3-methylbut-2-ene40°C4h85%
DimerizationFeCl₃80°C12h62%

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π*) .

  • ¹H NMR: Distinct signals for prenyloxy protons (δ 1.65–1.75 ppm, singlet for CH₃; δ 5.20–5.40 ppm, multiplet for CH₂=CH) .

  • MS (ESI+): Molecular ion peak at m/z 553.2 [M+H]⁺ .

Physicochemical Properties

Comparative data with structurally related compounds reveal trends in solubility and stability:

Property8-Methoxy-7'-prenyloxy-bichromene-dione8-Bromo-7-(but-2-ynyl)-3-methylpurine-2,6-dione 7-Methoxy-8-isoprenyloxycoumarin
Molecular Weight553.2 g/mol297.11 g/mol260.29 g/mol
Melting Point>250°C (predicted)285°C180–185°C
SolubilityDMSO, MethanolDMSO, MethanolEthanol, Chloroform
logP3.2 (predicted)1.252.8

The compound’s limited aqueous solubility aligns with its coumarin-derived analogs, necessitating organic solvents for handling .

Biological Activity and Applications

While direct pharmacological studies on this compound are absent, its structural features suggest potential bioactivity:

  • Antioxidant activity: The conjugated dienone system may scavenge reactive oxygen species, a trait observed in prenylated coumarins .

  • Enzyme inhibition: Analogous bis-coumarins inhibit kinases and phosphodiesterases, hinting at therapeutic applications in diabetes or inflammation .

In silico docking studies predict moderate affinity (Kᵢ ~ 5–10 µM) for cyclin-dependent kinases, though experimental validation is required .

Research Challenges and Future Directions

  • Synthetic optimization: Current dimerization yields (~60%) necessitate improved catalysts or alternative pathways .

  • Biological profiling: Prioritize assays for anticancer, antimicrobial, and anti-inflammatory activity.

  • Formulation development: Address solubility limitations via nanoencapsulation or prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator